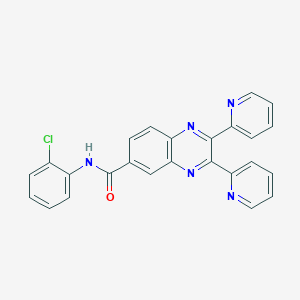
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide, also known as AQ-11, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AQ-11 belongs to the class of quinoxaline derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in cell growth and replication. N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its properties and effects are well understood. However, N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has some limitations for lab experiments. It is toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide. One area of research is to further explore its anticancer properties and potential as a cancer treatment. Another area of research is to investigate its potential as an antiviral and antimicrobial agent. Additionally, research could focus on developing new methods for synthesizing N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide and improving its solubility and safety for use in lab experiments.
Synthesis Methods
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 2-pyridinecarboxaldehyde, followed by cyclization with 1,2-diaminobenzene and subsequent reaction with chloroacetyl chloride. Another method involves the reaction of 2-chloroaniline with 2-pyridinecarboxaldehyde, followed by cyclization with 1,2-diaminobenzene and subsequent reaction with quinoxaline-2-carboxylic acid.
Scientific Research Applications
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
properties
IUPAC Name |
N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN5O/c26-17-7-1-2-8-18(17)31-25(32)16-11-12-19-22(15-16)30-24(21-10-4-6-14-28-21)23(29-19)20-9-3-5-13-27-20/h1-15H,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXGOGBOCPMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7097852 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)
![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)

![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)

![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)
![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)